![molecular formula C9H10ClN B1631258 5-Chloro-1,2,3,4-tetrahydroquinoline CAS No. 72995-16-5](/img/structure/B1631258.png)
5-Chloro-1,2,3,4-tetrahydroquinoline
Overview
Description
5-Chloro-1,2,3,4-tetrahydroquinoline (5-Cl-THQ) is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with an aromatic odor and a melting point of 123°C. 5-Cl-THQ is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, it is used in the synthesis of various polymers and as a reagent in organic synthesis.
Scientific Research Applications
Antioxidant and Corrosion Inhibitor
“5-Chloro-1,2,3,4-tetrahydroquinoline” may be used as an antioxidant and corrosion inhibitor due to its structural similarity to 1,2,3,4-tetrahydroquinoline which serves these purposes .
Dye Component
It could be an active component in various dyes, leveraging its chlorinated aromatic structure to contribute to the dye’s stability and color properties .
Structural Motif in Therapeutic Compounds
The compound’s framework is important in medicinal chemistry as it forms a structural motif in various natural products and therapeutic lead compounds. It can act as a precursor for alkaloids with diverse biological activities .
C(1)-Functionalization
“5-Chloro-1,2,3,4-tetrahydroquinoline” might be involved in C(1)-functionalization processes with alkynes to create derivatives that have multifarious biological activities .
Pharmaceutical and Agrochemical Industry
Derivatives of “5-Chloro-1,2,3,4-tetrahydroquinoline” could be utilized in the pharmaceutical and agrochemical industry for their potential biological activities .
Neurodegenerative Disorder Research
Given its relation to isoquinoline alkaloids which exert diverse biological activities against neurodegenerative disorders, this compound may have applications in researching treatments for such conditions .
Mechanism of Action
Target of Action
5-Chloro-1,2,3,4-tetrahydroquinoline is a derivative of quinoline, a heterocyclic compound that is known to have a wide range of biological and pharmacological activities . Quinoline and its derivatives are known to interact with a variety of targets, including enzymes, receptors, and DNA . .
Mode of Action
Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . They can interact with their targets in various ways, leading to changes in the function or activity of the target .
Biochemical Pathways
Quinoline derivatives are known to affect a wide range of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities . These activities suggest that quinoline derivatives may affect multiple biochemical pathways.
Pharmacokinetics
The properties of quinoline derivatives can vary widely depending on their specific structure and the presence of various functional groups .
Result of Action
Quinoline derivatives are known to have a wide range of biological activities, suggesting that they can have various effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of 5-Chloro-1,2,3,4-tetrahydroquinoline can be influenced by various environmental factors. These may include the presence of other compounds, the pH of the environment, temperature, and other conditions . .
properties
IUPAC Name |
5-chloro-1,2,3,4-tetrahydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1,4-5,11H,2-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEUNVPURFJRTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2Cl)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1,2,3,4-tetrahydroquinoline |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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